2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine
Overview
Description
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine is a versatile small molecule scaffold with a molecular formula of C₈H₉ClN₄ and a molecular weight of 196.64 g/mol . This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can lead to the induction of apoptosis, particularly in cancer cells that rely on rapid cell division for growth .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine is not fully understood. Some pyrazolo[1,5-a]pyrimidines have been found to inhibit certain kinases .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully known. Pyrazolo[1,5-a]pyrimidines have been found to have good solid-state emission intensities, suggesting they may be stable over time .
Preparation Methods
The synthesis of 2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This approach utilizes microwave-assisted copper-catalyzed reactions with various 7-O-propargylated pyrazolo[1,5-a]pyrimidines and 1-azidoglycosides, resulting in high yields of up to 98% . The reaction conditions typically involve the use of copper catalysts and microwave irradiation to shorten the reaction time and improve efficiency.
Chemical Reactions Analysis
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Dess–Martin periodinane for oxidation and activated manganese (IV) oxide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of alcohol derivatives can lead to the formation of aldehydes, while substitution reactions can introduce different functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold.
Scientific Research Applications
2-{3-Chloropyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-amine has a wide range of scientific research applications. It is used as a building block in the synthesis of various biologically active molecules, including potential drugs for cancer treatment . The compound’s ability to mimic the structural features of biogenic purines makes it a promising candidate for drug development . Additionally, pyrazolo[1,5-a]pyrimidines have been explored for their applications in materials science, such as the development of fluorescent molecules for studying intracellular processes and chemosensors .
Comparison with Similar Compounds
Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit biological activities and have been explored for their potential as CDK inhibitors and anticancer agents. the specific substituents and functional groups on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence the compound’s properties and applications.
Properties
IUPAC Name |
2-(3-chloropyrazolo[1,5-a]pyrimidin-6-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-7-4-12-13-5-6(1-2-10)3-11-8(7)13/h3-5H,1-2,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINYEGOFOQNFAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Cl)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235439 | |
Record name | Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820619-63-3 | |
Record name | Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820619-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-6-ethanamine, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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